Cas no 881073-72-9 (3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide
- F1887-0139
- 3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- AKOS002326824
- 3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- 881073-72-9
- AB00677589-01
- 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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- Inchi: 1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24)
- InChI Key: SJGMESPCJUQYMT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)NNC(C1C=CC=C(C=1)Cl)=O
Computed Properties
- Exact Mass: 398.0449644g/mol
- Monoisotopic Mass: 398.0449644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 84.7Ų
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1887-0139-2μmol |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-5μmol |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-10μmol |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-20μmol |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-1mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-2mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-3mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-4mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-5mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1887-0139-10mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide
Introduction to 3-Chloro-N'-1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9)
3-Chloro-N'-1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The molecular structure of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide is characterized by a central pyrazolopyrimidine core substituted with a 3-chlorophenyl group and a benzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colorectal cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival.
In addition to its antitumor properties, 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide has also demonstrated significant anti-inflammatory effects. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide has been extensively studied to evaluate its suitability for clinical use. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for drug development. Furthermore, toxicological studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The structural diversity of pyrazolopyrimidines has led to extensive efforts in medicinal chemistry to optimize the pharmacological properties of compounds like 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide. Structure-activity relationship (SAR) studies have identified key substituents that enhance the biological activity and selectivity of these molecules. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to improve the antiproliferative activity against cancer cells.
Clinical trials are currently underway to further evaluate the safety and efficacy of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of clinical benefit in patients with advanced solid tumors. These findings have paved the way for more advanced clinical trials to explore its potential as a novel therapeutic agent.
In conclusion, 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9) represents a promising lead compound in the development of new drugs for cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various clinical settings.
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